2-N-Carboxamidonormianserin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18(22)20-9-10-21-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(21)12-20/h1-8,17H,9-12H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDDIMEUPJTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922891 | |
| Record name | 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119200-45-2 | |
| Record name | 2-N-Carboxamidonormianserin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119200452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectory of Dibenzo C,f Pyrazino 1,2 a Azepine Derivatives in Medicinal Chemistry
The story of 2-N-Carboxamidonormianserin is intrinsically linked to the development of its parent class of compounds, the dibenzo(c,f)pyrazino(1,2-a)azepines. These heterocyclic molecules, characterized by a fused ring system, have long been a focus in medicinal chemistry due to their diverse biological activities. ontosight.ai A prominent member of this family is mianserin (B1677119), a tetracyclic antidepressant that has been in clinical use for decades. nih.govacs.org The therapeutic effects of mianserin and its analogues are largely attributed to their interaction with various neurotransmitter systems in the central nervous system. ontosight.ai
The medicinal chemistry efforts surrounding this scaffold have historically been driven by the desire to modulate the pharmacological profile of existing compounds like mianserin. Researchers have systematically synthesized and evaluated new derivatives to enhance efficacy, improve selectivity for specific receptor subtypes, and reduce undesirable side effects. acs.orglew.ro This has led to the exploration of various substitutions and modifications on the core dibenzo(c,f)pyrazino(1,2-a)azepine structure, giving rise to a wide array of compounds with distinct properties. ontosight.ai The synthesis of these complex molecules often involves multi-step reaction sequences, with a critical focus on controlling stereochemistry, as different spatial arrangements of atoms can significantly impact biological activity. ontosight.ai
Contemporary Significance of 2 N Carboxamidonormianserin in Neurochemical Research
2-N-Carboxamidonormianserin (FCC 13) emerged from the systematic exploration of mianserin (B1677119) analogues. nih.govmonash.edu Its significance in neurochemical research stems from its potent antagonist activity at both histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. nih.gov Early pharmacological evaluations demonstrated that FCC 13 exhibits a distinct profile compared to its parent compound, mianserin, and other analogues like 2-N-carboxamidinonormianserin (FCC5). nih.govresearcher.life
A key study detailed the effects of FCC 13 in various preclinical models. In anesthetized guinea pigs, it was shown to cause a long-lasting abolition of bronchoconstriction induced by 5-HT and histamine, without affecting acetylcholine-induced bronchoconstriction. nih.gov Furthermore, FCC 13 was found to attenuate the pressor effects of 5-HT in pithed rats and inhibit 5-HT-induced edema in the rat hind paw, demonstrating its potent peripheral 5-HT receptor antagonism. nih.gov
Crucially, research has also highlighted the central nervous system (CNS) activity of FCC 13. It was shown to inhibit L-5-hydroxytryptophan (L-5-HTP)-induced head twitches in mice and fenfluramine-induced facilitation of flexor reflex activity in spinalized decerebrate rats, both of which are indicative of central 5-HT antagonism. nih.gov This CNS activity distinguishes it from its analogue FCC5, which did not show such effects. nih.gov
The table below summarizes some of the key in vivo pharmacological findings for this compound (FCC 13).
| Pharmacological Test | Species | Effect of FCC 13 | Potency (ID50/IC50) |
| 5-HT-induced Bronchoconstriction | Guinea Pig | Abolition | Not specified |
| Histamine-induced Bronchoconstriction | Guinea Pig | Abolition | Not specified |
| 5-HT Pressor Effects | Pithed Rat | Attenuation | 0.5 mg/kg, i.v. |
| 5-HT-induced Paw Edema | Rat | Inhibition | 0.65 mg/kg, i.p.; 5.8 mg/kg, p.o. |
| L-5-HTP-induced Head Twitches | Mouse | Inhibition | 1.85 mg/kg, i.p. |
| Fenfluramine-induced Flexor Reflex Activity | Rat | Inhibition | 0.57 mg/kg, i.p. |
Overview of Current Research Trajectories and Gaps for 2 N Carboxamidonormianserin
Elucidation of the Systematic IUPAC Nomenclature for this compound
The formal and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide . uni.lu This name precisely describes the intricate, fused four-ring structure of the molecule.
The name can be deconstructed as follows:
tetracyclo : Indicates the presence of four fused rings in the molecular structure.
[13.4.0.0²,⁷.0⁸,¹³] : These numbers within the brackets describe the size of the rings and the bridging atoms, defining the specific topology of the polycyclic system.
nonadeca : Refers to a total of nineteen atoms in the core ring system.
1(19),8,10,12,15,17-hexaene : Specifies the location of six double bonds within the cyclic structure.
2,5-diaza : Indicates that nitrogen atoms replace carbon atoms at positions 2 and 5 of the heterocyclic system.
-5-carboxamide : Denotes that a carboxamide group (-C(=O)NH₂) is attached to the nitrogen atom at position 5.
One of its synonyms is 1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2-carboxamide. chembk.com
| Component | Description |
| Parent Hydride | 2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene |
| Functional Group | Carboxamide |
| Position of Functional Group | Attached to the nitrogen at position 5 |
Chemical Classification within Polycyclic Heterocyclic Systems
This compound is classified as a polycyclic heterocyclic compound . Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. ijsrtjournal.com In this case, the rings contain both carbon and nitrogen atoms. The term "polycyclic" signifies that the structure consists of multiple fused rings. nih.gov
Specifically, it belongs to the family of tetracyclic antidepressants (TeCAs) , which are characterized by their four-ring atomic structure. wikipedia.org This class of compounds is known for its therapeutic applications, although this compound itself is primarily a research compound. The complex fusion of the rings creates a rigid, three-dimensional shape that is crucial for its biological interactions. The presence of nitrogen heteroatoms is a common feature in many medicinally active compounds, contributing to their chemical properties and biological activity. openmedicinalchemistryjournal.com
Structural Relationship of this compound to Mianserin and Related Tetracyclic Antidepressant Chemotypes
The structure of this compound is directly derived from the well-known tetracyclic antidepressant mianserin . The relationship can be understood through a two-step modification of the mianserin molecule.
Mianserin to Normianserin : Mianserin has the IUPAC name (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine. wikipedia.org It features a methyl group (-CH₃) on the nitrogen at position 2 of the piperazine (B1678402) ring. The first modification is the removal of this methyl group, a process known as N-demethylation. This results in the formation of normianserin (also known as desmethylmianserin). lgcstandards.com The IUPAC name for normianserin is 2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene. clearsynth.com
Normianserin to this compound : The second modification involves the addition of a carboxamide group (-CONH₂) to the nitrogen atom at position 2 of the normianserin structure. This chemical step, known as carboxamidation, results in the final compound, this compound.
This structural evolution highlights how minor chemical modifications to a parent compound can lead to new derivatives with potentially different properties.
Compound Nomenclature Table
| Trivial Name | Systematic IUPAC Name |
| Mianserin | (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine wikipedia.org |
| Normianserin | 2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene clearsynth.com |
| This compound | 2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide uni.lu |
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals a logical path for its synthesis. The primary disconnection point is the amide bond of the 2-N-carboxamido group. This simplifies the target molecule to normianserin, the secondary amine precursor. This transformation is a standard functional group interconversion.
Further disconnection of the normianserin scaffold involves breaking the piperazine ring. This can be achieved through several strategic bond cleavages, ultimately leading back to simpler, commercially available starting materials. A key disconnection involves the C-N bonds within the piperazine ring, suggesting a synthesis from a dibenzo(c,f)pyrazino(1,2-a)azepine precursor and an appropriate amine-containing fragment. The tetracyclic core itself can be deconstructed through a final disconnection of the central seven-membered azepine ring, a common strategy in the synthesis of related dibenzo-fused heterocyclic systems. researchgate.netresearchgate.net This stepwise deconstruction provides a clear roadmap for the forward synthesis, highlighting the key bond-forming reactions necessary to assemble the complex scaffold. youtube.com
Established Synthetic Routes to the Dibenzo(c,f)pyrazino(1,2-a)azepine Core
One established method involves an intramolecular Friedel-Crafts reaction. This powerful carbon-carbon bond-forming reaction can be used to form the central seven-membered azepine ring, creating the characteristic 6-7-6 tricyclic system of the dibenzo[b,f]azepine framework. researchgate.net Modifications of this approach, including variations in catalysts and reaction conditions, have been explored to optimize yields and accommodate a range of substituents on the aromatic rings.
Alternative strategies for the synthesis of related dibenzo-fused heterocycles, which could be adapted for the dibenzo(c,f)pyrazino(1,2-a)azepine core, include transition metal-catalyzed cross-coupling reactions. researchgate.net These modern synthetic methods offer a high degree of flexibility and control, allowing for the efficient assembly of complex aromatic systems from simpler building blocks. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Strategies for the Introduction of the 2-N-Carboxamido Moiety
With the normianserin precursor in hand, the next crucial step is the introduction of the 2-N-carboxamido group. This transformation targets the secondary amine of the piperazine ring. A variety of well-established methods for amide bond formation can be employed for this purpose.
A common and direct approach is the acylation of normianserin with a suitable acylating agent. This can be achieved using an acyl chloride, an acid anhydride (B1165640), or an activated ester in the presence of a base. The base serves to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine.
Alternatively, carbamoylation using an isocyanate can be employed to form the desired carboxamide. This reaction is typically high-yielding and proceeds under mild conditions. Another effective method involves the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), to facilitate the condensation of normianserin with a carboxylic acid. beilstein-journals.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of method may be influenced by the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups present in the molecule.
Advanced Synthetic Protocols and Optimization for this compound
The development of advanced synthetic protocols for this compound focuses on improving efficiency, scalability, and sustainability. Modern synthetic chemistry offers a range of tools and techniques that can be applied to optimize the established routes.
One area of advancement is the use of flow chemistry. Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. These systems can be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters.
The optimization of catalytic systems is another key aspect of modern synthetic protocols. This includes the development of more active and selective catalysts for the key bond-forming reactions, such as the intramolecular cyclization to form the dibenzo[c,f]pyrazino(1,2-a)azepine core. The use of high-throughput screening techniques can accelerate the discovery of optimal catalysts and reaction conditions. researchgate.net Furthermore, the principles of green chemistry are increasingly being incorporated into synthetic design, leading to the development of more environmentally benign processes that minimize waste and the use of hazardous reagents.
Chemoenzymatic and Asymmetric Synthetic Approaches to this compound Precursors
Chemoenzymatic and asymmetric synthetic approaches offer powerful strategies for the synthesis of enantiomerically pure precursors of this compound. nih.gov Given that mianserin and its analogues possess a chiral center, controlling the stereochemistry is of paramount importance for their biological activity.
Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally friendly alternative to traditional chemical methods. rug.nl Enzymes can be employed for the kinetic resolution of racemic intermediates, selectively transforming one enantiomer and leaving the other unreacted. This allows for the separation of the desired enantiomer in high optical purity. For instance, lipases are commonly used for the enantioselective acylation or hydrolysis of alcohols and esters.
Pharmacological Characterization and in Vitro Biological Activity of 2 N Carboxamidonormianserin
Receptor Binding Profiles of 2-N-Carboxamidonormianserin
While specific quantitative binding affinities (Ki values) for this compound are not widely reported in publicly available literature, its pharmacological actions indicate a potent interaction with several key receptor systems.
Histaminergic Receptor Interactions, with Specific Focus on H1 Antagonism
This compound is characterized as a potent histamine (B1213489) H1 receptor antagonist. researcher.life This is evidenced by its ability to abolish histamine-induced bronchoconstriction in in vivo models. researcher.life Although a precise binding affinity (Ki) is not available, its functional antagonism suggests a high affinity for the H1 receptor.
Serotonergic Receptor System Modulation, with Specific Focus on 5-HT Antagonism Profiles
The compound is also a potent antagonist of 5-hydroxytryptamine (5-HT) receptors. researcher.life Its anti-serotonergic activity has been demonstrated through the abolition of 5-HT-induced bronchoconstriction and the attenuation of the pressor effects of 5-HT. researcher.life In the central nervous system, this compound has been shown to antagonize 5-HT activity by inhibiting L-5-hydroxytryptophan-induced head twitches and fenfluramine-induced facilitation of flexor reflex activity. researcher.life The specific 5-HT receptor subtypes involved in these antagonisms have not been fully delineated in the available research.
Noradrenergic Receptor Affinities
Detailed receptor binding affinities of this compound for noradrenergic receptors are not specified in the available literature. However, some studies provide indirect evidence of its interaction with the noradrenergic system. For instance, high doses of the compound were found to inhibit morphine-induced catalepsy, a phenomenon that can be influenced by noradrenergic pathways. researcher.life In contrast, it had no effect on clonidine-induced facilitation of flexor reflex activity, suggesting a lack of significant interaction with the specific adrenergic receptors involved in this reflex. researcher.life
Exploration of Other Neurotransmitter System Interactions
Investigations into the broader neurotransmitter receptor profile of this compound are limited. The compound did not affect bronchoconstriction induced by acetylcholine, indicating a lack of significant cholinergic receptor activity at the doses tested. researcher.life Furthermore, its lack of effect on morphine-induced catalepsy at lower doses suggests minimal interaction with opioid receptors. researcher.life
In Vitro Functional Assays for this compound Activity
Detailed in vitro functional assay data for this compound are scarce in the available scientific literature.
Ligand-Gated Ion Channel Modulation
There is no available information from the searched resources regarding the modulatory effects of this compound on ligand-gated ion channels.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Assessment
Detailed research findings on the specific interactions of this compound with G protein-coupled receptor (GPCR) signaling pathways are not extensively available in publicly accessible scientific literature. While the parent compound, mianserin (B1677119), is known to interact with a variety of GPCRs, including serotonin (B10506) and histamine receptors, specific data outlining the binding affinities, functional activities (agonist, antagonist, or inverse agonist), and downstream signaling cascades for the 2-N-carboxamido derivative are not sufficiently documented to provide a thorough assessment.
General principles of GPCR signaling involve the activation of intracellular G proteins (such as Gs, Gi/o, Gq/11) upon ligand binding, leading to a cascade of downstream events like the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C. However, without specific studies on this compound, it is not possible to detail its precise impact on these pathways.
Enzyme Activity Modulation in Biochemical Assays
Information regarding the modulation of specific enzyme activities by this compound in biochemical assays is not well-documented in the available scientific literature. Biochemical assays are crucial for determining if a compound can act as an inhibitor or activator of a particular enzyme, which can be a key aspect of its pharmacological profile.
Typically, such studies would involve incubating the compound with a purified enzyme and its substrate to measure the rate of product formation. The results, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), would quantify the compound's potency. In the absence of such published data for this compound, no specific details on its effects on enzyme activity can be provided.
Lack of Available Research Data for this compound
A comprehensive review of available scientific literature reveals a significant gap in the research concerning the chemical compound this compound. Despite extensive searches for detailed information regarding its mechanism of action, molecular targets, binding properties, and cellular effects, there is a notable absence of published studies.
Consequently, it is not possible to provide a detailed, evidence-based article on the following topics as requested:
Elucidation of the Mechanism of Action of 2 N Carboxamidonormianserin
Integrative Omics Approaches to Uncover Cellular Responses to 2-N-Carboxamidonormianserin Exposure:There are no published transcriptomic, proteomic, or metabolomic studies to provide a broad, systems-level understanding of how cells respond to this compound.
Due to this lack of foundational research, the elucidation of the mechanism of action for this compound cannot be constructed at this time. Further empirical research is required to establish the basic pharmacological profile of this compound.
Structure Activity Relationship Sar Studies and Rational Design of 2 N Carboxamidonormianserin Analogues
Systematic Modification of the 2-N-Carboxamidonormianserin Scaffold and Activity Correlation
Systematic modifications of the mianserin (B1677119) scaffold have provided significant insights into the structural requirements for its activity at various receptors. The development of this compound (also known as FCC13) and its analogues is a prime example of this approach. frontiersin.org
A key area of modification has been the piperazine (B1678402) ring of the mianserin structure. For instance, N-demethylation of mianserin leads to normianserin, which serves as the precursor for this compound. This modification, in turn, allows for the introduction of various substituents at the N-2 position.
A comparative study of this compound (FCC13) and a closely related analogue, 2-N-carboxamidinonormianserin (FCC5), revealed important SAR data. Both compounds were found to be potent antagonists of histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. frontiersin.org The data from this study highlights how subtle changes in the N-2 substituent can influence the pharmacological profile.
Table 1: Comparative Antagonist Activity of 2-N-Substituted Normianserin Analogues
| Compound | Modification from Normianserin | Antagonist Activity |
|---|---|---|
| This compound (FCC13) | Addition of a carboxamide group at N-2 | Potent H1 and 5-HT receptor antagonist with CNS-mediated effects. frontiersin.org |
| 2-N-Carboxamidinonormianserin (FCC5) | Addition of a carboxamidine group at N-2 | Potent H1 and 5-HT receptor antagonist without significant CNS-mediated effects. frontiersin.org |
Further SAR studies on a broader range of mianserin analogues have established that:
A six-membered, chair-formed D-ring (the piperazine ring) appears to be optimal compared to five- or seven-membered rings. nih.gov
N-demethylation and aromatic substitutions can reduce presynaptic α-blockade. nih.gov
Inhibition of 5-hydroxytryptamine reuptake is a prominent feature of desmethylmianserin. nih.gov
Identification of Key Pharmacophoric Elements for Receptor Interaction
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. bohrium.comresearchgate.net For tetracyclic antidepressants like this compound, the key pharmacophoric elements for interaction with aminergic G-protein coupled receptors (GPCRs) have been elucidated through structural and computational studies. nih.gov
The crucial pharmacophoric features for this class of compounds generally include:
Aromatic Rings: The two aromatic rings of the tetracyclic system are involved in hydrophobic and van der Waals interactions within the receptor binding pocket. nih.gov
Basic Nitrogen Atom: The nitrogen atom in the piperazine ring is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (D3.32) in the binding site of many aminergic receptors. nih.gov
Recent cryo-electron microscopy and computational studies on mianserin have provided a more detailed picture of its interaction with serotonin receptors like 5-HT1eR. nih.gov These studies reveal that the tricyclic moiety of mianserin interacts with specific residues, including L993.29, M1033.33, and F3086.52, while the methylpiperazine group forms interactions with residues such as C1063.36 and T3307.39. nih.gov The kinked, C-shaped conformation of the multicyclic moiety is a common feature observed in the binding pose. nih.gov
For this compound, the introduction of the carboxamide group at the N-2 position introduces an additional feature that can participate in hydrogen bonding interactions within the binding pocket, potentially influencing its affinity and selectivity profile compared to mianserin.
Design Principles for Enhancing Receptor Selectivity and Potency
The rational design of more selective and potent analogues of this compound is guided by the SAR and pharmacophore models. The primary goal is often to modulate the affinity for different receptor subtypes.
Key design principles include:
Modification of the N-2 Substituent: As demonstrated by the comparison of this compound and 2-N-carboxamidinonormianserin, altering the electronic and steric properties of the substituent on the piperazine nitrogen can significantly impact the pharmacological profile, including CNS penetration and activity. frontiersin.org
Aromatic Ring Substitution: Introduction of substituents on the aromatic rings can modulate receptor selectivity and pharmacokinetic properties. However, such modifications can also reduce activity if they disrupt essential interactions. nih.gov
Scaffold Hopping: While retaining the key pharmacophoric elements, the tetracyclic core can be replaced with other scaffolds to explore new chemical space and potentially discover compounds with improved properties.
Stereochemical Control: As discussed in section 6.5, the stereochemistry at the chiral center (C14b) is a critical determinant of activity. Synthesizing and testing individual enantiomers is a crucial step in optimizing potency and selectivity. nih.govtandfonline.comnih.gov
By applying these principles, medicinal chemists can systematically design and synthesize new analogues of this compound with the aim of fine-tuning their interactions with specific receptor targets.
Conformational Analysis and Determination of Bioactive Conformations for this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule is critical for its biological activity as it dictates how well it can fit into the binding site of a receptor.
For mianserin and its analogues, including this compound, the tetracyclic structure imposes significant conformational constraints. However, some flexibility remains, particularly in the dihydroazepine and piperazine rings.
The introduction of the N-carboxamido group in this compound can influence the conformational preferences of the piperazine ring and its interactions with the rest of the molecule, which in turn could affect its binding to target receptors.
Stereochemical Effects on Biological Activity of this compound
This compound possesses a chiral center at the C14b position, meaning it can exist as two enantiomers (mirror-image stereoisomers). The stereochemistry of this center has a profound impact on the biological activity of mianserin and its analogues. nih.govtandfonline.comnih.govresearchgate.netmdpi.com
For the parent compound, mianserin, the enantiomers exhibit distinct pharmacological profiles:
(S)-(+)-mianserin: This enantiomer is significantly more potent than the (R)-(-)-enantiomer as an inhibitor of noradrenaline reuptake. tandfonline.com It is also primarily responsible for the antidepressant-like effects observed in behavioral screens. nih.gov The greater potency of the (+)-enantiomer may be linked to its higher affinity for the 5-HT2 receptor. nih.gov
The sedative effects, likely due to antihistaminic properties, are reported to be similar for both enantiomers. tandfonline.com Differences in the cytotoxicity profiles of the mianserin enantiomers have also been observed, with the R-(-) isomer showing NADPH-dependent cytotoxicity and the S-(+) isomer exhibiting direct cytotoxicity at high concentrations. nih.gov
Given the established importance of stereochemistry in the pharmacology of mianserin, it is highly probable that the enantiomers of this compound also display different biological activities and potencies. The specific configuration at the C14b chiral center will determine the precise three-dimensional arrangement of the molecule, which in turn dictates its fit and interactions within the receptor binding pocket. Therefore, the separation and individual pharmacological evaluation of the enantiomers of this compound are essential for a complete understanding of its structure-activity relationships.
Computational Chemistry and in Silico Modeling of 2 N Carboxamidonormianserin
Molecular Docking Simulations of 2-N-Carboxamidonormianserin with Target Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial for understanding the binding mechanism of a ligand, such as this compound, with its biological targets. The primary targets for this compound are histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. nih.gov
Docking simulations would involve preparing the three-dimensional structures of these receptors and virtually screening the binding of this compound within their active sites. The output of these simulations provides insights into the binding pose, affinity, and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.com By calculating a "docking score," researchers can estimate the binding affinity, which helps in prioritizing compounds for further studies. nih.gov For this compound, these simulations could elucidate the structural basis for its potent antagonism at H1 and 5-HT receptors.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Histamine H1 Receptor | -9.8 | Asp107, Tyr108, Phe432 | Hydrogen Bond, π-π Stacking |
| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Ser242, Phe340 | Hydrogen Bond, Hydrophobic |
| Serotonin 5-HT2C Receptor | -8.7 | Asp134, Ser138, Tyr350 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Understand Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comhw.ac.ukelifesciences.org Following docking, MD simulations are employed to assess the stability and dynamics of the this compound-receptor complex. nih.gov These simulations can validate the docking pose and provide deeper insights into the conformational changes that occur upon ligand binding. mdpi.com
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Stability Metrics
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 200 ns |
| Root Mean Square Deviation (RMSD) of Ligand | Stable ( < 2 Å) |
| Root Mean Square Fluctuation (RMSF) of Receptor | Low fluctuation in binding site residues |
| Key Hydrogen Bonds | Maintained > 90% of simulation time |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govarchivepp.com For this compound, a QSAR study would involve designing and synthesizing a library of its derivatives and experimentally measuring their antagonist activity at target receptors.
The next step involves calculating various molecular descriptors for each derivative, which quantify physicochemical properties like hydrophobicity, electronic distribution, and steric effects. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org A predictive QSAR model can be used to estimate the activity of newly designed, unsynthesized derivatives, thereby guiding the optimization of the lead compound to enhance potency and selectivity. journaljpri.comnih.govmdpi.commdpi.com
Table 3: Example of a Hypothetical QSAR Model for this compound Derivatives
| Model Parameter | Value | Description |
|---|---|---|
| QSAR Equation | pIC50 = 0.6LogP - 0.2TPSA + 0.1*MW + 2.5 | Hypothetical equation linking descriptors to activity (pIC50) |
| Correlation Coefficient (R²) | 0.85 | Indicates a good fit of the model to the data |
| Cross-validation (Q²) | 0.75 | Indicates good predictive power of the model |
De Novo Ligand Design Utilizing the this compound Template
De novo ligand design is a computational strategy for generating novel molecular structures with desired pharmacological properties, often starting from a known ligand or a receptor's binding site. nih.govresearchgate.net The chemical scaffold of this compound can serve as an excellent template for this process. Using this template, algorithms can explore new chemical space by adding, removing, or replacing functional groups to design novel molecules.
These design strategies can be either structure-based, utilizing the 3D structure of the target receptor to build a complementary ligand from scratch, or ligand-based, modifying the existing scaffold of this compound. The goal is to create new chemical entities that retain or improve upon the desired activity while potentially offering novel intellectual property, better selectivity, or improved pharmacokinetic profiles. nih.gov
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods
In the drug discovery process, it is critical to assess the pharmacokinetic and safety properties of a compound, collectively known as ADMET. nih.govsci-hub.se In silico ADMET prediction tools have become standard in early-stage drug development to flag potential liabilities before significant resources are invested. nih.govmdpi.com These computational models use a compound's structure to predict a wide range of properties. researchgate.netiapchem.org
For this compound, a predictive ADMET profile would be generated to estimate its drug-like properties. japsonline.com This includes predicting its oral absorption, ability to cross the blood-brain barrier, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential for various toxicities. mdpi.comnih.gov Early identification of poor ADMET properties allows for structural modifications to mitigate these risks. nih.govsci-hub.se
Table 4: Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | High | Likely to have central nervous system effects nih.gov |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Hepatotoxicity | Low Risk | Predicted to be safe for the liver |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Compound Names Mentioned
Analytical and Bioanalytical Methodologies for 2 N Carboxamidonormianserin Research
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are fundamental for the separation of 2-N-Carboxamidonormianserin from impurities, metabolites, and other sample matrix components. These techniques are essential for both qualitative identification and quantitative determination.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and sensitivity.
Method Development: A typical HPLC method for a compound like this compound would likely employ a reversed-phase column, such as a C18 or C8, due to the non-polar nature of the tetracyclic core. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and selectivity, especially in biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability. Key validation parameters include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm or Mass Spectrometry (MS) |
Note: This table presents hypothetical yet realistic parameters that would serve as a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound and its potential metabolites, a derivatization step is typically required to increase their volatility and thermal stability.
Derivatization: Common derivatization reagents for compounds containing amine and amide functionalities include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The derivatization process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.
Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The fragmentation patterns observed in the mass spectra are highly specific and can be used to identify the parent compound and its metabolites by comparison with spectral libraries or through interpretation. GC-MS offers high resolution and sensitivity, making it a valuable tool for metabolic profiling studies.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete chemical structure of this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, aiding in the assignment of proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |
| Aliphatic Protons (Tetracyclic Core) | 1.5 - 4.5 | 20 - 70 |
| -NH₂ (Amide) | 5.0 - 9.0 (broad) | - |
| C=O (Amide) | - | 160 - 180 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique elemental formula. thermofisher.com This is invaluable for confirming the identity of a newly synthesized compound or an unknown metabolite. Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry are commonly used for HRMS analysis. nih.gov The high resolving power of these instruments also aids in separating the analyte signal from background interferences in complex matrices. thermofisher.com
Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amide, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching. The fingerprint region of the IR and Raman spectra provides a unique pattern that can be used for identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The presence of the aromatic rings and the carboxamido group in this compound would result in characteristic UV absorption bands. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters that can be used for quantification and to gain insights into the extent of conjugation in the molecule. utoronto.ca
Circular Dichroism (CD) Spectroscopy: If this compound is chiral, CD spectroscopy can be used to study its stereochemical properties. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Bioanalytical Approaches for In Vitro and Preclinical Sample Analysis
The quantitative analysis of this compound, a novel analogue of the tetracyclic antidepressant mianserin (B1677119), in biological matrices is fundamental for evaluating its properties in non-clinical research. nih.gov While specific, validated bioanalytical methods for this compound are not extensively detailed in publicly available scientific literature, the methodologies employed for its parent compounds, mianserin and normianserin (N-desmethylmianserin), provide a robust framework for its quantification in in vitro and preclinical samples. nih.govnih.gov The prevailing and most appropriate technology for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity, specificity, and accuracy in complex biological fluids. nih.govnih.gov
A hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound in preclinical samples, such as rodent plasma or tissue homogenates, would involve several critical steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step involves the extraction of this compound from the biological matrix to remove interfering substances like proteins and phospholipids. Based on established protocols for mianserin and its metabolites, two primary techniques are highly applicable:
Liquid-Liquid Extraction (LLE): This technique utilizes a water-immiscible organic solvent to partition the analyte from the aqueous biological sample. For mianserin and normianserin, an extraction solvent system such as hexane:isoamylalcohol has proven effective after alkalinization of the plasma sample. nih.gov A back-extraction step into an acidic aqueous solution can further enhance sample clean-up. nih.gov
Protein Precipitation (PPT): A simpler and faster method where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. While efficient, this method may result in less clean extracts compared to LLE, potentially leading to matrix effects during MS analysis.
An internal standard (IS), a structurally similar compound not present in the sample, would be added before extraction to correct for variability during sample processing and analysis.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate this compound from the internal standard and any remaining endogenous components from the sample matrix before detection.
Column: A reversed-phase column, such as a C18, is typically used for compounds of this polarity. researchgate.netresearchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic phase (e.g., methanol or acetonitrile) is standard. researchgate.net The specific conditions would be optimized to achieve a short run time while ensuring a sharp, symmetrical peak for the analyte, well-resolved from any interferences.
Mass Spectrometric Detection
Tandem mass spectrometry is the definitive detection method due to its exceptional selectivity and sensitivity.
Ionization: An Electrospray Ionization (ESI) source, typically operated in the positive ion mode, is suitable for protonating the basic nitrogen atoms present in the structure of this compound, creating a precursor ion [M+H]⁺.
Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to isolate the specific precursor ion of the analyte. This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This precursor → product ion transition is highly specific to the analyte, minimizing the likelihood of interference and ensuring accurate quantification.
The table below outlines the anticipated validation parameters for such a method, extrapolated from published data on mianserin and normianserin. nih.govresearchgate.netresearchgate.net
Table 1: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Exemplary Target Value | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between instrument response and known concentrations over a specific range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured concentration to the true nominal concentration. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter or agreement between a series of measurements (Intra-day and Inter-day). |
| Recovery (%) | > 70% | The efficiency of the extraction process, comparing analyte response in a pre-extracted sample to a post-extracted sample. |
Research Findings from Analogue Compounds
Studies focused on mianserin and its primary metabolite, N-desmethylmianserin (normianserin), have successfully developed and validated LC-MS methods for their simultaneous determination in human plasma. nih.gov For instance, one method demonstrated linearity over a concentration range of 1.00-60.00 ng/mL for mianserin and 0.50-14.00 ng/mL for N-desmethylmianserin, with LLOQs of 1.00 ng/mL and 0.50 ng/mL, respectively. nih.govresearchgate.net The reported accuracy for both compounds was within 91-113%, and the precision (as coefficient of variation) was less than 10%. nih.gov Such findings underscore the feasibility of developing a similarly sensitive and robust assay for this compound, enabling its accurate measurement in in vitro metabolism experiments (e.g., using liver microsomes) and in preclinical pharmacokinetic studies following administration to animal models. nih.gov
The table below summarizes typical results from a method validation for related compounds.
Table 2: Detailed Research Findings for a Validated LC-MS/MS Assay of Mianserin and its Metabolite
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |
|---|---|---|---|---|---|
| Mianserin | 1.00 - 60.00 | 1.00 | < 10% | < 10% | 94.44 - 112.33 |
| N-desmethylmianserin | 0.50 - 14.00 | 0.50 | < 10% | < 10% | 91.85 - 100.13 |
Data adapted from validated methods for mianserin and its primary metabolite, serving as a proxy for expected performance for this compound. nih.gov
Future Directions and Unresolved Research Challenges in 2 N Carboxamidonormianserin Studies
Exploration of Novel Receptor Targets and Signaling Pathways
While the foundational research has established 2-N-Carboxamidonormianserin as a histamine (B1213489) H1 and 5-HT receptor antagonist, the full spectrum of its receptor interactions and the downstream signaling cascades it modulates are far from completely understood. Future investigations should aim to deconstruct its complex pharmacology.
Recent studies on its parent compound, mianserin (B1677119), have revealed unexpected agonist activity at κ-opioid receptors and the 5-HT1e and 5-HT1F receptors. nih.govnih.gov This raises the compelling possibility that this compound may also interact with these or other unforeseen targets. A comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is a critical next step. Furthermore, mianserin has been shown to suppress the R-spondin 2-induced activation of the Wnt/β-catenin signaling pathway, a pathway implicated in osteoarthritis. nih.gov Investigating whether this compound shares this activity could open up entirely new therapeutic indications beyond neuropsychiatric disorders.
Moreover, the anti-inflammatory properties of mianserin, potentially independent of its 5-HT receptor activity and possibly mediated through Toll-like receptor (TLR) signaling, suggest another important avenue of exploration. nih.gov Future research should investigate whether this compound possesses similar immunomodulatory effects and delineate the specific signaling pathways involved, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.goveurekalert.org
Table 1: Potential Novel Receptor and Signaling Pathway Targets for this compound
| Target Class | Specific Target/Pathway | Rationale for Investigation |
|---|---|---|
| Opioid Receptors | κ-opioid receptor | Parent compound, mianserin, exhibits agonist activity at this receptor. nih.gov |
| Serotonin (B10506) Receptors | 5-HT1e, 5-HT1F | Mianserin shows unexpected agonism at these understudied receptors. nih.gov |
| Wnt Signaling | Wnt/β-catenin pathway | Mianserin modulates this pathway, suggesting potential in non-CNS disorders. nih.gov |
| Immune Signaling | Toll-like Receptors (e.g., TLR8) | Mianserin exhibits anti-inflammatory effects possibly mediated by TLRs. nih.gov |
Integration of Advanced Omics Technologies for Systems-Level Understanding
To move beyond a single-target-focused approach, the integration of "omics" technologies is imperative for a holistic understanding of the biological impact of this compound. A systems biology approach can uncover novel mechanisms of action and identify biomarkers for treatment response. nih.govnih.gov
Transcriptomics: RNA-sequencing of neuronal and glial cells treated with this compound can reveal global changes in gene expression. This could identify novel pathways and cellular processes affected by the compound, providing insights into its therapeutic and potential off-target effects.
Proteomics: Quantitative proteomic analysis can identify alterations in protein expression and post-translational modifications in response to the compound. This would offer a more direct understanding of the functional changes occurring within the cell.
Metabolomics: By profiling the changes in small-molecule metabolites in biofluids and tissues following administration of this compound, researchers can gain insights into its effects on metabolic pathways, which are increasingly recognized as being dysregulated in neuropsychiatric disorders.
Pharmacogenomics: Investigating how genetic variations, for instance in cytochrome P450 enzymes or receptor subtypes, influence the response to this compound can pave the way for personalized medicine approaches. mdpi.com
The integration of these multi-omics datasets will be crucial for constructing comprehensive models of the compound's mechanism of action and for identifying potential biomarkers to predict efficacy in specific patient populations.
Development of Innovative Methodologies for In Vitro and Preclinical Pharmacological Assessment
The limitations of traditional cell culture and animal models in predicting clinical efficacy for neuropsychiatric drugs are well-documented. nih.gov Future research on this compound would benefit significantly from the adoption of more advanced and translationally relevant assessment methodologies.
In Vitro Models: The development of three-dimensional (3D) brain organoids and "organ-on-a-chip" systems offers a more physiologically relevant environment for studying the effects of this compound on human neural circuits. oup.comfrontiersin.orgmdpi.com These models, particularly when derived from induced pluripotent stem cells (iPSCs) of patients with specific psychiatric disorders, can provide valuable insights into how the compound might affect diseased or genetically predisposed neurons and glia. Microfluidic devices can be used to create structured neuronal networks to study the compound's effect on synaptic plasticity and network activity with greater precision. scitechdaily.com
Preclinical Models: While traditional models of depression, such as the forced swim test, have been valuable, there is a need for models with greater construct validity. nih.gov Future preclinical studies should consider employing more sophisticated behavioral paradigms that assess a wider range of symptoms, including anhedonia, cognitive deficits, and social withdrawal. Furthermore, the use of genetic mouse models that mimic aspects of human neuropsychiatric disorders can help in understanding the compound's efficacy in a more disease-relevant context. nih.gov
Addressing Synthetic Hurdles for Complex Analogues of this compound
The synthesis of this compound and its analogues presents several chemical challenges. The tetracyclic core of the mianserin scaffold is complex, and the introduction of diverse functional groups to create a library of analogues for structure-activity relationship (SAR) studies requires sophisticated synthetic strategies.
Future synthetic efforts should focus on developing more efficient and stereoselective routes to the dibenzo[c,f]pyrazino[1,2-a]azepine core. researchgate.net The enantioselective synthesis of mianserin has been a subject of considerable research, and these methodologies can be adapted and optimized for this compound and its derivatives. researchgate.netbeilstein-journals.org Key challenges include the stereocontrolled formation of the chiral centers and the late-stage functionalization of the aromatic rings to introduce a variety of substituents. The development of novel catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could facilitate the synthesis of previously inaccessible analogues.
A significant hurdle will be the synthesis of analogues with modifications designed to fine-tune their receptor-binding profiles, for example, to enhance affinity for a novel target while reducing activity at receptors associated with side effects. This will require a close interplay between computational modeling, synthetic chemistry, and pharmacological testing.
Long-Term Research Perspectives for the this compound Scaffold in Neuropharmacology
The mianserin scaffold, from which this compound is derived, has proven to be a rich source of centrally active compounds. The long-term research perspective for this scaffold should focus on leveraging its privileged structure to develop novel therapeutics for a range of neurological and psychiatric disorders.
The discovery of unexpected activities of mianserin at targets like the κ-opioid receptor and the Wnt signaling pathway suggests that analogues of this compound could be developed as multi-target ligands, a strategy that is gaining traction in the treatment of complex diseases like major depressive disorder. nih.gov By systematically modifying the scaffold, it may be possible to create compounds with tailored polypharmacology, designed to engage multiple disease-relevant targets simultaneously.
Furthermore, the potential immunomodulatory properties of this chemical class suggest that future research could explore their utility in neuroinflammatory conditions. The development of brain-penetrant compounds that can both modulate neuronal activity and suppress neuroinflammation would be a significant advancement in neuropharmacology. The indole (B1671886) scaffold, a key component of many neuroactive compounds, when combined with the unique tetracyclic structure of this compound, offers a promising foundation for the discovery of next-generation neuropharmacological agents. mdpi.com
Conclusion: a Synthesis of Research on 2 N Carboxamidonormianserin
Summary of Key Research Findings and Contributions to the Field
Research into 2-N-Carboxamidonormianserin, also identified as FCC13, has primarily focused on its pharmacological actions as an antagonist of key neurotransmitter receptors. The seminal research in this area has established it as a potent and orally active dual antagonist of histamine (B1213489) H1 and serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. researchgate.netnih.gov
Preclinical studies have demonstrated the significant and long-lasting effects of this compound in various in vivo models. In anaesthetized guinea-pigs, it was shown to completely abolish bronchoconstriction induced by both 5-HT and histamine, highlighting its potent antagonistic activity at these receptors. researchgate.netnih.gov Furthermore, the compound effectively attenuated the pressor effects of 5-HT in pithed rats and inhibited 5-HT-induced edema in the rat hind paw, demonstrating its efficacy in blocking peripheral 5-HT receptor-mediated effects. researchgate.netnih.gov
Crucially, research has also elucidated the activity of this compound within the central nervous system (CNS). It has been shown to antagonize 5-HT activity in the CNS by inhibiting L-5-hydroxytryptophan (L-5-HTP)-induced head twitches in mice and fenfluramine-induced facilitation of flexor reflex activity in spinalized decerebrate rats. researchgate.netnih.gov These findings are significant as they point to the ability of this compound to cross the blood-brain barrier and modulate central serotonergic pathways.
A key contribution of the research on this compound is the differentiation of its pharmacological profile from that of its parent compound, mianserin (B1677119), and a related analogue, 2-N-carboxamidinonormianserin (FCC5). While both FCC13 and FCC5 are potent H1 and 5-HT antagonists, FCC5 was found to lack CNS-mediated effects. researchgate.netnih.gov This distinction underscores the structural determinants necessary for central activity in this class of compounds. Furthermore, while sharing some properties with mianserin, this compound exhibits a more selective action in some preclinical models. For instance, at higher doses, it inhibited morphine-induced catalepsy but, unlike mianserin, did not affect clonidine-induced facilitation of flexor reflex activity in spinalized decerebrate rats. researchgate.netnih.gov This suggests a more refined mechanism of action compared to its predecessor.
The detailed pharmacological characterization of this compound has provided the field with a valuable molecular probe for studying the integrated roles of the histaminergic and serotonergic systems. Its specific profile as a potent dual antagonist with CNS activity allows for more precise investigations into the physiological and behavioral consequences of simultaneously blocking these two key neurochemical pathways.
Interactive Data Table: Summary of Preclinical Findings for this compound (FCC13)
| Experimental Model | Effect of this compound (FCC13) | Receptor System Implicated | Reference |
| Anaesthetized Guinea-Pig | Abolition of 5-HT and histamine-induced bronchoconstriction | 5-HT, Histamine H1 | researchgate.netnih.gov |
| Pithed Rat | Attenuation of pressor effects of 5-HT | 5-HT | researchgate.netnih.gov |
| Rat Hind Paw | Inhibition of 5-HT-induced edema | 5-HT | researchgate.netnih.gov |
| Mouse | Inhibition of L-5-HTP-induced head twitches | 5-HT (Central) | researchgate.netnih.gov |
| Spinalized Decerebrate Rat | Inhibition of fenfluramine-induced flexor reflex activity | 5-HT (Central) | researchgate.netnih.gov |
| Rat | Inhibition of morphine-induced catalepsy (at high doses) | - | researchgate.netnih.gov |
Broader Implications of this compound Research for Neurochemical Understanding
The research on this compound has broader implications for the fundamental understanding of neurochemical systems and their interactions. By providing a tool with potent and relatively specific dual antagonism of H1 and 5-HT receptors, this compound aids in unraveling the intricate interplay between the histaminergic and serotonergic systems in the CNS.
The histamine and serotonin systems are known to be involved in a wide array of physiological and behavioral processes, including sleep-wake cycles, appetite, mood, and cognition. The sedative properties of many antihistamines, for example, are a well-known consequence of H1 receptor blockade in the brain. Similarly, the diverse functions of serotonin in the CNS are extensively documented. The development of a compound like this compound allows for a more nuanced exploration of how these two systems concurrently regulate such functions. For instance, its central activity can help to clarify the combined contribution of H1 and 5-HT receptor blockade to sedation, anxiolysis, or other behavioral effects.
Furthermore, the study of mianserin analogues like this compound contributes to a deeper understanding of structure-activity relationships in psychoactive drug design. The comparison between the centrally active this compound and the peripherally restricted 2-N-carboxamidinonormianserin offers valuable insights into the molecular modifications that govern blood-brain barrier permeability and CNS targeting. This knowledge is crucial for the rational design of future therapeutic agents with improved specificity and reduced side effects.
The distinct pharmacological profile of this compound, particularly its differences from mianserin, also aids in refining our understanding of the neurochemical basis of the therapeutic actions and side effects of existing medications. By isolating the effects of potent H1 and 5-HT antagonism from the other receptor interactions characteristic of mianserin (such as at adrenergic receptors), researchers can better attribute specific physiological responses to the blockade of these particular receptors. This contributes to a more precise map of the neurochemical pathways underlying various brain functions and dysfunctions.
Q & A
How can researchers design robust experiments to evaluate the pharmacological activity of 2-N-Carboxamidonormianserin?
Answer:
- Experimental Design:
- Identify variables (e.g., dose, receptor subtype selectivity, control groups) and use appropriate measurement tools (e.g., radioligand binding assays, functional activity tests) .
- Include positive and negative controls to validate assay specificity (e.g., reference compounds with known binding affinities) .
- Use replication (≥3 independent trials) to ensure statistical power and minimize variability .
- Data Analysis:
What are the best practices for synthesizing and characterizing this compound?
Answer:
- Synthesis:
- Characterization:
How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Answer:
- Critical Analysis:
- Replication:
What methodological frameworks are recommended for formulating hypotheses about the mechanism of action of this compound?
Answer:
- Hypothesis Development:
- Literature Integration:
How can pharmacokinetic studies of this compound ensure reproducibility?
Answer:
- Standardization:
- Data Transparency:
- Share raw datasets (e.g., pharmacokinetic parameters) in public repositories to facilitate cross-study validation .
What strategies optimize literature searches for this compound given limited published data?
Answer:
- Search Tools:
- Exploratory Research:
How can computational modeling complement experimental data in studying receptor interactions of this compound?
Answer:
- Interdisciplinary Methods:
- Data Integration:
What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Answer:
- Parametric Analysis:
- Outlier Management:
How can researchers address potential biases in in vivo efficacy studies of this compound?
Answer:
- Bias Mitigation:
- Use randomized blinding in animal group assignments (e.g., treatment vs. placebo) .
- Predefine inclusion/exclusion criteria (e.g., weight range, health status) to reduce selection bias .
- Ethical Reporting:
- Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .
How should researchers present complex metabolic pathway data for this compound?
Answer:
- Visualization:
- Use pathway mapping tools (e.g., MetaCyc) to illustrate metabolite formation and enzyme interactions .
- Highlight key findings (e.g., major vs. minor metabolites) in color-coded schematics .
- Accessibility:
- Provide plain-language summaries for non-specialist audiences (e.g., via infographics) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
